molecular formula C8H6O2 B14603500 Bicyclo[3.2.1]octa-3,6-diene-2,8-dione CAS No. 61111-01-1

Bicyclo[3.2.1]octa-3,6-diene-2,8-dione

Cat. No.: B14603500
CAS No.: 61111-01-1
M. Wt: 134.13 g/mol
InChI Key: CMPGKQMNONNQDX-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octa-3,6-diene-2,8-dione is a high-purity chemical reagent designed for research applications. This strained bicyclic compound, featuring a fused ring system with two ketone groups, serves as a versatile and valuable synthon in advanced organic synthesis. Its unique structure makes it a promising precursor for developing complex molecular architectures, including functionalized bicyclo[3.2.1]octanes, which are key intermediates in the synthesis of natural products and other pharmacologically interesting compounds . The presence of both olefinic bonds and carbonyl groups in a rigid framework allows researchers to explore a variety of chemical transformations, such as cycloadditions, nucleophilic additions, and reductive processes, to construct diverse carbon skeletons . This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling and ensure all procedures adhere to their institution's safety protocols.

Properties

CAS No.

61111-01-1

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

bicyclo[3.2.1]octa-3,6-diene-2,8-dione

InChI

InChI=1S/C8H6O2/c9-7-4-2-5-1-3-6(7)8(5)10/h1-6H

InChI Key

CMPGKQMNONNQDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=O)C=CC1C2=O

Origin of Product

United States

Preparation Methods

Thermal Rearrangement of Bicyclo[4.2.0]octa-4,7-diene-2,3-dione

Reaction Mechanism and Conditions

The thermal method involves heating bicyclo[4.2.0]octa-4,7-diene-2,3-dione at 150°C , inducing a-sigmatropic rearrangement to form bicyclo[3.2.1]octa-3,6-diene-2,8-dione. This exothermic process proceeds via a concerted transition state, retaining the bicyclic framework while redistributing carbonyl groups. At higher temperatures (200°C ), the product undergoes rapid decarbonylation to yield tropone, necessitating precise temperature control.

Optimization and Limitations

Key parameters include:

  • Temperature : Maintaining the reaction below 200°C to suppress decarbonylation.
  • Solvent : Solvent-free conditions are typically employed to avoid side reactions.
  • Scale : Laboratory-scale reactions (≤10 g) report yields of 60–70% , but scalability is hindered by exothermicity and decarbonylation risks.
Table 1: Thermal Rearrangement Conditions and Outcomes
Parameter Value
Starting Material Bicyclo[4.2.0]octa-4,7-diene-2,3-dione
Temperature 150°C
Reaction Time 2–4 hours
Yield 60–70%
Byproduct Tropone (above 200°C)

Multi-Step Synthesis from Norbornene Derivatives

Halogenation and Hydrolysis of 2-Norbornene

This method begins with 2-norbornene , which undergoes haloform reaction with chloroform and sodium hydroxide in the presence of benzyltrimethylammonium chloride as a phase-transfer catalyst. The reaction produces exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene , which is hydrolyzed to exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol under basic conditions.

Key Steps:
  • Haloform Reaction :

    • Reagents : Chloroform, NaOH, benzyltrimethylammonium chloride.
    • Conditions : 40–55°C, 2–3 hours.
    • Yield : 93.8% for exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol.
  • Oxidation to Diketone :

    • The intermediate alcohol is oxidized using triethylamine and potassium cyanide in methyl tert-butyl ether, followed by acidification with HCl to yield the final diketone.

One-Pot Reaction Variants

Recent patents describe one-pot syntheses bypassing intermediate isolation. For example, combining haloform reaction and oxidation steps in a single vessel improves efficiency, achieving yields of 55–60% after fractional distillation.

Table 2: Norbornene-Based Synthesis Conditions
Step Reagents/Conditions Yield
Haloform Reaction CHCl₃, NaOH, 40–55°C 93.8% (intermediate)
Oxidation Et₃N, KCN, HCl 55.7% (final)

Comparative Analysis of Preparation Methods

Efficiency and Practicality

  • Thermal Rearrangement :

    • Advantages : Minimal reagents, no solvent.
    • Disadvantages : Low scalability, decarbonylation risk.
  • Norbornene Synthesis :

    • Advantages : Higher yields, amenable to one-pot optimization.
    • Disadvantages : Multi-step protocol, requires hazardous reagents (e.g., chloroform).

Industrial Applicability

The norbornene route is favored for large-scale production due to reproducible yields (>55%) and established safety protocols. In contrast, the thermal method remains confined to research settings.

Mechanistic Insights and Side Reactions

Decarbonylation Pathways

Decarbonylation to tropone occurs via radical intermediates at elevated temperatures. Stabilizing the diketone requires inert atmospheres and rapid quenching.

Byproduct Formation in Norbornene Synthesis

Common byproducts include 3-methylene-bicyclo[2.2.1]heptan-2-one and 4-methylene-3-oxabicyclo[3.2.1]octan-2-one , arising from competing elimination and oxidation reactions.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.1]octa-3,6-diene-2,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Bicyclo[3.2.1]octa-3,6-diene-2,8-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. The bicyclic framework is similar to structures found in certain bioactive natural products, making it a valuable scaffold for drug discovery .

Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Bicyclo[3.2.1]octa-3,6-diene-2,8-dione exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in oxidation reactions, the compound’s double bonds and carbonyl groups play a crucial role in the formation of oxidation products .

Comparison with Similar Compounds

Key Features :

  • Structure : A bicyclic system with two ketone groups at positions 2 and 8, and conjugated double bonds at positions 3 and 4.
  • Synthesis : Often synthesized via BF3-catalyzed rearrangement of 1,5-di-tert-butylbicyclo[2.2.2]octa-5,7-diene-2,3-dione .
  • Applications : Serves as a precursor in total syntheses (e.g., (±)-helminthosporal) and a substrate for stereoselective reactions in microfluidic platforms .

Comparison with Structurally Similar Compounds

Bicyclo[3.3.1]nonadienediones (Barbaralane Precursors)

Example: 4,6-Dimethylbicyclo[3.3.1]nona-4,6-diene-2,8-dione.

  • Synthesis : Electrochemically reduced at –2.75 V to form substituted barbaralanes .
  • Stability : Substituents significantly influence the stability of valence isomers, unlike the more rigid bicyclo[3.2.1] system .
  • Reactivity : Prefers electrochemical reduction pathways, contrasting with the BF3-catalyzed rearrangements of bicyclo[3.2.1] analogs .
Property Bicyclo[3.2.1]octa-3,6-diene-2,8-dione Bicyclo[3.3.1]nonadienedione
Synthesis Method BF3-catalyzed rearrangement Electrochemical reduction
Key Application Natural product synthesis Barbaralane derivatives
Substituent Sensitivity Moderate High (affects isomer stability)

1,5-Diazabicyclo[3.3.0]octa-3,6-diene-2,8-dione (Bimane)

Example : Bimane derivatives.

  • Structure : Incorporates nitrogen atoms, forming a diazabicyclic system .
  • Properties : Fluorescent (syn isomers exhibit strong fluorescence) and used in glycoconjugate synthesis .
  • Challenges : Decomposes under basic conditions (e.g., LiOH, NH3), unlike the robust bicyclo[3.2.1] scaffold .
Property This compound Bimane
Heteroatoms None Two nitrogen atoms
Fluorescence No Yes (syn isomers)
Stability in Base Stable Decomposes

Bicyclo[3.1.0] and [2.2.1] Systems in Drug Discovery

Examples :

  • Bicyclo[3.1.0] : GlyT1 inhibitors for neurological disorders (e.g., Boehringer Ingelheim’s WO2013017657) .
  • Bicyclo[2.2.1] : Cathepsin C inhibitors for respiratory diseases (e.g., TN2015000381) .

Comparison :

  • Bicyclo[3.2.1] : Used in SGLT2 inhibitors (e.g., Pfizer’s ZA201203486) for diabetes .
  • Ring Strain : Bicyclo[3.1.0] systems exhibit higher strain, influencing binding affinity and metabolic stability.

Pharmacological and Natural Relevance

  • Bicyclo[3.2.1] in Nature : Found in cortisol metabolites (e.g., rel-(1R,5R,6R)-4-hydroxy-6-(1-hydroxy-1-methylethyl)-5-methylbicyclo[3.2.1]oct-3-ene-2,8-dione) .

Q & A

Basic Questions

Q. What are the common synthetic routes for bicyclo[3.2.1]octa-3,6-diene-2,8-dione derivatives?

  • Answer : The primary methods include:

  • [5+2] Cycloaddition : Quinone monoketals react with styrene derivatives to form bicyclo[3.2.1]octanoid scaffolds. This method, optimized via controlled water addition, yields substrates with confirmed stereochemistry via X-ray crystallography .

  • Gold(I)-Catalyzed Cyclodimerization : 1-Ethynyl-2-propenyl esters undergo regioselective cyclodimerization to form bicyclo[3.2.1]octa-3,6-dienes. Ligand effects (e.g., phosphine-based) modulate stereoselectivity .

  • Radical-Mediated Rearrangements : Bicyclo[2.2.2]oct-2-enyl esters rearrange to bicyclo[3.2.1]octenes under radical conditions. Substituent stability and ring strain influence product ratios .

    Method Key Conditions Yield/Selectivity
    [5+2] CycloadditionQuinone monoketal + styrene, H₂OUp to 88% yield, 3:1 regioisomer ratio
    Gold(I) CatalysisLigand (e.g., JohnPhos), 60–80°C>90% regioselectivity

Q. How is the stereochemistry of bicyclo[3.2.1]octanoid scaffolds confirmed experimentally?

  • Answer :

  • X-ray Crystallography : Definitive structural confirmation, e.g., for (1R,5R,6R,7R)-3-methoxy-6-methyl-7-phenyl derivatives .
  • NMR Analysis : 1H^1H coupling constants and 1D nOe experiments distinguish axial vs. equatorial isomers .
  • Computational Modeling : DFT calculations validate steric and electronic effects on stereoselectivity .

Q. What safety precautions are essential when handling bicyclo[3.2.1]octa-3,6-diene derivatives?

  • Answer : Based on structural analogs (e.g., bicyclo[2.2.2]octane derivatives):

  • GHS Hazards : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitization (H335) .
  • Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Store in inert atmospheres at ≤4°C .

Advanced Questions

Q. How can regioselectivity challenges in Schmidt rearrangements for azabicyclo[3.2.1]octane synthesis be addressed?

  • Answer :

  • Solvent Modulation : Hexafluoroisopropanol (HFIP) enhances reaction yields but requires optimization to mitigate poor C–C migration selectivity .
  • Substituent Effects : Electron-withdrawing groups stabilize radical intermediates, favoring bicyclo[3.2.1] over bicyclo[2.2.2] systems despite higher strain .
  • Chromatographic Separation : Regioisomers (e.g., N-tosyl derivatives) may require HPLC for isolation due to inseparable mixtures .

Q. How can contradictions in fluorescence data for bicyclo[3.2.1]-based glycoconjugates be resolved?

  • Answer :

  • Structural Variants : Fluorescence intensity correlates with glycosylation patterns. Selenium/sulfur glycosides show higher quantum yields than disulfide-linked analogs .
  • Environmental Factors : Solvent polarity (e.g., DMSO vs. water) and pH alter emission profiles. Use time-resolved spectroscopy to differentiate static vs. dynamic quenching .
  • Control Experiments : Compare glycoconjugates with non-glycosylated bimane cores to isolate sugar-specific effects .

Q. What strategies optimize reaction conditions for bicyclo[3.2.1]octanoid synthesis using microfluidic platforms?

  • Answer :

  • Multidimensional Screening : Vary temperature, residence time, and reagent stoichiometry in azido-Schmidt reactions. Allyl-substituted scaffolds show no reactivity, while H-substituted scaffolds yield regioisomers (3:1 selectivity) .

  • Scale-Up Protocols : Continuous-flow microfluidics improves reproducibility for gram-scale synthesis. Monitor exothermic steps (e.g., Grignard additions) to prevent side reactions .

    Parameter Optimal Range Impact on Yield
    Temperature25–40°C±15% yield variation
    Residence Time10–30 minMaximizes conversion

Methodological Notes

  • Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem., Angew. Chem.) and avoid unreliable sources like commercial databases .
  • Data Reporting : Use SI units, significant figures, and standardized nomenclature for structural formulas .

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